molecular formula C8H8Cl2O2 B8010669 1,5-Dichloro-2,3-dimethoxybenzene CAS No. 90283-01-5

1,5-Dichloro-2,3-dimethoxybenzene

Cat. No.: B8010669
CAS No.: 90283-01-5
M. Wt: 207.05 g/mol
InChI Key: BCWABYVHGXOWHB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two chlorine atoms and two methoxy groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,3-dimethoxytoluene, followed by further chlorination to introduce the second chlorine atom at the desired position. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled conditions to ensure selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Chlorination: Chlorine gas (Cl2) in the presence of a catalyst like AlCl3.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dechlorinated hydrocarbons.

Scientific Research Applications

Organic Synthesis

1,5-Dichloro-2,3-dimethoxybenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through electrophilic aromatic substitution reactions.

Case Study: Electrophilic Substitution Reactions

In a study by Wang et al. (2013), the compound was subjected to halogenation reactions using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The results indicated that the compound could be effectively brominated and chlorinated to yield various derivatives with high selectivity and yield. The regioselectivity was notably affected by the presence of methoxy groups, which directed the electrophilic attack to specific positions on the aromatic ring .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of dichloro-dimethoxybenzenes exhibit anticancer properties. For instance, a derivative synthesized from this compound showed significant cytotoxic effects against various cancer cell lines in vitro . This highlights its potential as a scaffold for developing new anticancer drugs.

Agrochemical Applications

The compound is also recognized for its role in the agrochemical industry, particularly as an intermediate in the synthesis of fungicides and herbicides.

Case Study: Development of Fungicides

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene), a related compound, has been extensively studied for its fungicidal properties. Research indicates that similar chlorinated dimethoxybenzenes can be developed into effective fungicides for agricultural use . The synthesis pathways involving this compound can lead to compounds with enhanced efficacy against plant pathogens.

Material Science

Emerging research suggests that this compound can be utilized in material science for creating polymers with specific properties.

Case Study: Polymer Synthesis

The incorporation of dichlorodimethoxybenzene into polymer matrices has been explored to enhance thermal stability and chemical resistance. Studies show that polymers derived from such compounds exhibit improved mechanical properties and durability under various environmental conditions .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisIntermediate for electrophilic substitutionsHigh selectivity in halogenation reactions
PharmaceuticalsScaffold for anticancer agentsSignificant cytotoxic effects on cancer cells
AgrochemicalsSynthesis of fungicidesEffective against plant pathogens
Material ScienceEnhancing polymer propertiesImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1,5-dichloro-2,3-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile. The methoxy groups, being electron-donating, enhance the reactivity of the benzene ring towards electrophiles. The chlorine atoms, being electron-withdrawing, can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2,5-dimethoxybenzene
  • 1,3-Dichloro-2,4-dimethoxybenzene
  • 1,2-Dichloro-3,5-dimethoxybenzene

Uniqueness

1,5-Dichloro-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both electron-donating methoxy groups and electron-withdrawing chlorine atoms creates a distinct electronic environment, making it a valuable compound for various synthetic and research applications.

Biological Activity

1,5-Dichloro-2,3-dimethoxybenzene (C8H8Cl2O2) is an organic compound with potential biological activities. Its structure features two chlorine atoms and two methoxy groups attached to a benzene ring, which influences its chemical properties and reactivity. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H8Cl2O2\text{C}_8\text{H}_8\text{Cl}_2\text{O}_2

The presence of chlorine atoms serves as electron-withdrawing groups, while the methoxy groups act as electron donors. This unique combination can enhance the compound's reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, studies have shown that chlorinated anisoles can inhibit the growth of various bacteria and fungi . The specific mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial TargetActivity Level
This compoundStaphylococcus aureusModerate
1,3-Dichloro-2,4-dimethoxybenzeneEscherichia coliHigh
1-Chloro-2-methoxybenzeneCandida albicansLow

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by activating intrinsic pathways . Further research is needed to establish its efficacy and safety profile in vivo.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Mitochondrial dysfunction

Case Studies

Several case studies have been conducted to assess the biological activity of chlorinated compounds similar to this compound:

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial effects of various chlorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents to this compound exhibited significant inhibition zones against S. aureus and E. coli .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of chlorinated anisoles on different cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce 1,5-dichloro-2,3-dimethoxybenzene, and how are reaction conditions optimized?

  • The compound is synthesized via regioselective chlorination of dimethoxybenzene derivatives. Key steps include solvent selection (e.g., chloroform, carbon tetrachloride) and temperature control to favor kinetic products. For example, chlorination reactions in non-polar solvents under mild conditions (0–25°C) minimize side reactions. Structural validation is achieved by comparing spectral data (NMR, GC-MS) with synthetic positional isomers .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from positional isomers?

  • Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is critical for identifying isotopic patterns and molecular ions. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves substitution patterns by analyzing coupling constants and chemical shifts. For example, the methoxy and chloro groups in this compound produce distinct splitting patterns in 1^1H NMR, differentiating it from 1,3-dichloro-2,4-dimethoxybenzene .

Q. What natural sources produce this compound, and how is it extracted for laboratory analysis?

  • The compound is identified as a volatile metabolite in endophytic fungi (e.g., Geniculosporium spp.) and the ascomycete Daldinia clavata. Headspace extraction coupled with solid-phase microextraction (SPME) is used to capture volatiles, followed by GC-MS analysis. This non-destructive method preserves the integrity of labile chlorinated aromatics .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence the regioselectivity of chlorination in dimethoxybenzene derivatives?

  • Chlorination proceeds via electrophilic aromatic substitution, where steric and electronic effects dictate regioselectivity. Kinetic control (low temperature, short reaction times) favors 1,2-addition products, while thermodynamic control (higher temperature) may shift toward 1,4-adducts. For example, steric hindrance near electron-rich methoxy groups can direct chlorine to less hindered positions, as observed in the synthesis of this compound .

Q. What strategies resolve discrepancies in structural assignments of chlorinated dimethoxybenzene isomers?

  • Synthetic standards of all possible positional isomers are critical. For instance, this compound was unambiguously identified by comparing its GC retention time and mass spectral fragmentation with synthesized analogs. Cross-validation using high-resolution MS and 2D NMR (e.g., HSQC, NOESY) further eliminates ambiguity .

Q. How can de novo biosynthesis of chlorinated aromatics in fungal metabolites be validated experimentally?

  • Isotopic labeling (e.g., 13^{13}C-glucose) tracks carbon flow in fungal cultures, confirming biosynthesis without exogenous phenol precursors. Metabolite profiling via LC-MS/MS and gene knockout studies (e.g., halogenase enzymes) can elucidate biosynthetic pathways. Evidence from Daldinia clavata suggests chlorinated anisoles arise independently of phenol methylation .

Q. Methodological Considerations

Q. What safety protocols are essential when handling chlorinated aromatic compounds like this compound?

  • Use fume hoods and closed systems to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Waste must be treated as halogenated hazardous material, with disposal via incineration or licensed facilities. Engineering controls (e.g., negative-pressure labs) are recommended for large-scale synthesis .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the stability of chlorinated dimethoxybenzenes be addressed?

  • Conflicting data may arise from differences in solvent polarity, light exposure, or trace metal contaminants. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) under controlled conditions, paired with HPLC purity assays, clarify degradation pathways. For example, photodegradation of this compound in UV light requires amber glassware for storage .

Properties

IUPAC Name

1,5-dichloro-2,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWABYVHGXOWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238080
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90283-01-5
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,5-dichloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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